3-(2-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-1,2-oxazole-5-carboxamide
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Overview
Description
3-(2-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxy-methylpropan-2-yl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Hydroxy-Methylpropan-2-yl Group: This step involves the reaction of the oxazole derivative with a suitable alcohol or alkyl halide under basic conditions to form the desired hydroxy-methylpropan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, catalysts, and continuous flow systems to enhance yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-1,2-oxazole-5-carboxamide
- 3-(2-bromophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-1,2-oxazole-5-carboxamide
- 3-(2-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-1,2-oxazole-5-carboxamide
Uniqueness
3-(2-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-1,2-oxazole-5-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15FN2O3 |
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Molecular Weight |
278.28 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C14H15FN2O3/c1-14(2,8-18)16-13(19)12-7-11(17-20-12)9-5-3-4-6-10(9)15/h3-7,18H,8H2,1-2H3,(H,16,19) |
InChI Key |
MZFLYLOBROMESD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=NO1)C2=CC=CC=C2F |
Origin of Product |
United States |
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